Adamantane-2,6-dione

Organic Synthesis Diamondoid Chemistry Process Chemistry

Adamantane-2,6-dione (2,6-adamantanedione, CAS 39751-07-0) is a rigid, symmetrical diketone of the diamondoid class with molecular formula C₁₀H₁₂O₂ and molecular weight 164.20 g/mol. Its two ketone groups are positioned on opposite faces of the adamantane cage at the 2- and 6-positions, conferring a distinctive spatial orientation that differentiates it from other adamantane dione regioisomers.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 39751-07-0
Cat. No. B047856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantane-2,6-dione
CAS39751-07-0
SynonymsTricyclo[3.3.1.13,7]decane-2,6-dione;  2,6-Dioxoadamantane; 
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1C2CC3CC(C2=O)CC1C3=O
InChIInChI=1S/C10H12O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-8H,1-4H2
InChIKeyUBIAKEDDKXHXTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adamantane-2,6-dione (CAS 39751-07-0): A Symmetrical Diamondoid Diketone for Regiospecific Advanced Synthesis


Adamantane-2,6-dione (2,6-adamantanedione, CAS 39751-07-0) is a rigid, symmetrical diketone of the diamondoid class with molecular formula C₁₀H₁₂O₂ and molecular weight 164.20 g/mol [1]. Its two ketone groups are positioned on opposite faces of the adamantane cage at the 2- and 6-positions, conferring a distinctive spatial orientation that differentiates it from other adamantane dione regioisomers [2]. The compound exists as a white to off-white crystalline solid with a melting point of 323–323.4 °C, boiling point of approximately 307 °C at 760 mmHg, density of 1.239 g/cm³, and negligible vapor pressure of 0.000758 mmHg at 25 °C . It is practically insoluble in water but readily soluble in chloroform and methanol .

Why Adamantane-2,6-dione Cannot Be Replaced by 2,4-Adamantanedione or Other Analogs in Critical Synthetic Pathways


Adamantane-2,6-dione and its closest regioisomer, 2,4-adamantanedione, differ fundamentally in the spatial orientation of their carbonyl groups. The 2,6-substitution pattern places the two ketone functionalities on opposite faces of the adamantane cage, enabling bifunctional reactivity vectors that point in divergent directions – a geometric feature that 2,4-adamantanedione (with carbonyls on the same face) cannot replicate [1]. This spatial distinction manifests concretely: only the 2,6-isomer serves as the precursor for the first long-lived bis-silene via sila-olefination [2], for perfluorinated bisnoradamantane (the smallest unsubstituted perfluorinated cage compound) [3], and for tetrameric hydrogen-bonded capsule assemblies where both ketone groups simultaneously participate in bifurcated hydrogen bonds at opposite ends of the cavity [4]. Furthermore, 2,6-adamantanedione exhibits a unique non-additivity of ¹³C substituent chemical shifts at carbons 2 and 6 – attributable to through-space π-electron interaction between the carbonyl groups – a phenomenon absent in all other 2,6-disubstituted adamantanes (including CH₂, CH₃, OH, and OCOCH₃ derivatives) . These geometric, electronic, and supramolecular features are inseparable from the 2,6-substitution pattern and cannot be substituted by any regioisomer or mono-ketone analog.

Quantitative Comparative Evidence for Adamantane-2,6-dione vs. Closest Analogs: Procurement Decision Data


Synthesis Yield Head-to-Head: Adamantane-2,6-dione (21% Overall, 7-Step) vs. 2,4-Adamantanedione (54%, 1-Step)

The synthetic accessibility of adamantane-2,6-dione differs substantially from its 2,4-regioisomer. Adamantane-2,6-dione requires a seven-step synthetic sequence providing multigram quantities in 21% overall yield, whereas 2,4-adamantanedione is accessible in a single step via direct oxidation of adamantanone with a pyridine–chromium trioxide complex in acetic anhydride, affording 54% isolated yield [1][2]. The 2.6-fold higher yield of the 2,4-isomer might suggest substitution, but the 2,6-dione's lower synthetic efficiency is compensated by its unique regiospecific downstream utility, as documented in Evidence Items 2–4 below.

Organic Synthesis Diamondoid Chemistry Process Chemistry

Unique Regioselective Mono-Ketal Protection: >90% Mono-Ketal Yield Differentiates 2,6-Dione from Other Symmetrical Diketones

Adamantane-2,6-dione undergoes selective mono-ketalization with ethylene glycol under Dean-Stark conditions (toluene reflux, 4 Å molecular sieves) to achieve >90% mono-ketal yield . The initial literature synthesis reported the mono-ketal in 18% overall yield [1], but optimized conditions enable highly selective monoprotection. This controlled desymmetrization is a direct consequence of the 2,6-geometry: after the first ketal is formed, the remaining free ketone is electronically and sterically differentiated from the first, suppressing di-ketal formation. By contrast, 2,4-adamantanedione, with its carbonyls on the same cage face, lacks this level of steric differentiation for selective monofunctionalization.

Protecting Group Chemistry Desymmetrization Bifunctional Scaffold

Through-Space Carbonyl π-Electron Interaction: Non-Additive ¹³C NMR Shifts Unique to 2,6-Adamantanedione Among All 2,6-Disubstituted Adamantanes

A systematic ¹³C NMR study of symmetrical 2,6-disubstituted adamantanes (substituents: =O, =CH₂, CH₃, OH, OCOCH₃) demonstrated that substituent effects on ¹³C chemical shifts are additive for all derivatives except 2,6-adamantanedione . In the diketone, the chemical shifts of carbons 2 and 6 deviate from additivity, indicating a measurable through-space interaction between the two carbonyl π-electron systems across the adamantane cage. This electronic communication is absent in the mono-ketone (2-adamantanone) and in the 2,4-dione isomer, where the carbonyls reside on the same face and interact via a different spatial pathway. The non-additivity provides a quantitative spectroscopic fingerprint that confirms the electronic uniqueness of the 2,6-dione arrangement.

NMR Spectroscopy Electronic Structure Through-Space Interactions

Enabling Precursor for First Long-Lived Bis-Silene: Exclusive Reactivity of the 2,6-Dione Geometry

The first long-lived bis-silene, t-BuMe₂Si(Me₃Si)Si(2,6-Ad)Si(SiMe₃)SiMe₂Bu-t, was synthesized exclusively via the sila-olefination reaction of adamantane-2,6-dione with branched polysilyllithium reagents [1]. The bis-silene exhibited a half-life of 29–41 hours at room temperature, compared to transient bis-silenes reported previously that were detectable only at low temperatures or as trapping products. This reaction exploits the divergent orientation of the two ketone groups to install two Si=C double bonds on opposite faces of the adamantane core, a geometric prerequisite that 2-adamantanone (mono-ketone) or 2,4-adamantanedione (cofacial carbonyls) cannot fulfill. Attempts to generate analogous stable bis-silenes from other diketone scaffolds resulted only in transient species or no isolable products.

Organosilicon Chemistry Low-Coordinate Silicon Bis-Silene Synthesis

Divergent Energetic Materials Derivatization: 2,6- vs. 2,4-Adamantanedione Dioxime Reactivity Comparison

The dioximes derived from 2,6- and 2,4-adamantanedione exhibit fundamentally different reactivity toward N-bromosuccinimide (NBS), leading to divergent energetic product distributions [1]. Reaction of 2,6-adamantanedione dioxime with NBS yields 2,6-dibromo-2,6-dinitroadamantane, which upon debromination with sodium borohydride followed by nitration with tetranitromethane produces 2,2,6,6-tetranitroadamantane. In contrast, 2,4-adamantanedione dioxime under analogous conditions yields the internal nitroso dimer of 2,4-dinitro-2,4-dinitrosoadamantane – a structurally distinct product class. This divergence demonstrates that the 2,6-substitution pattern directs reactivity toward geminal dinitro functionalization, whereas the 2,4-isomer favors nitroso-dimer formation, a critical distinction for energetic materials design.

Energetic Materials Nitration Chemistry Cage Compounds

High-Impact Research and Industrial Application Scenarios Where Adamantane-2,6-dione Provides Decisive Advantage


Stable Bis-Silene and Low-Coordinate Organosilicon Synthesis

As the only demonstrated precursor for isolable, long-lived bis-silenes (t₁/₂ = 29–41 h at room temperature) [1], adamantane-2,6-dione is essential for research groups developing stable compounds with silicon–carbon double bonds. These bis-silenes serve as monomers for novel organosilicon polymers, ligands for transition-metal complexes, and models for studying π-bonding in heavier main-group elements. No alternative diketone—including 2,4-adamantanedione—has been reported to yield an isolable bis-silene, making procurement of the 2,6-isomer mandatory for this research direction.

Perfluorinated Cage Compound Synthesis via Aerosol Fluorination–Photodecarbonylation

Adamantane-2,6-dione is the key intermediate in the three-step synthesis of perfluorinated bisnoradamantane (F-tricyclo[3.3.0.0³,⁷]octane), the smallest unsubstituted perfluorinated cage compound reported in the literature [2]. The sequence—oleum oxidation of adamantane to 2,6-dione, aerosol fluorination to F-adamantane-2,6-dione, and photodecarbonylation in near-quantitative yields—is structurally specific to the 2,6-regioisomer. These perfluorinated stellanes are of interest for electronic materials, fluorinated pharmaceuticals, and as electron-acceptor components in molecular devices.

Selective Butyrylcholinesterase (BChE) Inhibitor Development for Alzheimer's Research

Adamantane-2,6-dione is the direct synthetic precursor for a series of adamantane-substituted guanylhydrazones evaluated as novel BChE inhibitors [3]. The most potent compounds, 2-(N-guanidino)iminoadamantane hydrochloride and 2,4-bis(N,N′-guanidino)iminoadamantane dihydrochloride, exhibited active-site affinities approximately five times higher than peripheral-site affinities, with inhibition constants (Kᵢ) determined by Ellman's method. The 2,6-dione framework provides the correct regiospecific scaffold for bis-guanylhydrazone installation, and substitution with 2,4-adamantanedione would produce an entirely different substitution geometry incompatible with the BChE active-site binding mode identified by docking studies.

Tetrameric Hydrogen-Bonded Capsule and Supramolecular Guest Studies

Adamantane-2,6-dione is a structurally authenticated guest molecule for self-assembled tetrameric hydrogen-bonded capsules, as demonstrated by X-ray crystallography [4]. The two ketone groups participate simultaneously in bifurcated hydrogen bonds at opposite ends of the capsule cavity, with the rigid adamantane core providing precise spatial orientation of the hydrogen-bonding contacts. This specific dual-point hydrogen-bonding geometry cannot be achieved with 2-adamantanone (only one ketone) or 2,4-adamantanedione (both carbonyls on the same face), making the 2,6-isomer the exclusive choice for studying encapsulation phenomena that require symmetric, divergent hydrogen-bond acceptor motifs.

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